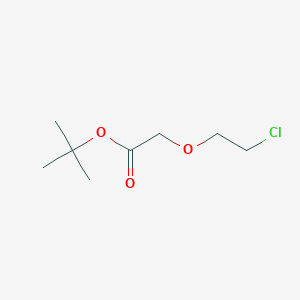

Tert-butyl 2-(2-chloroethoxy)acetate

Overview

Description

Tert-butyl 2-(2-chloroethoxy)acetate is an organic compound with the molecular formula C8H15ClO3 and a molecular weight of 194.66 g/mol . It is commonly used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 2-(2-chloroethoxy)acetate can be synthesized through the reaction of tert-butyl acetate with 2-chloroethanol in the presence of a base such as sodium hydride or potassium carbonate . The reaction typically occurs under anhydrous conditions and at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as distillation or recrystallization to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(2-chloroethoxy)acetate undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically under reflux conditions.

Hydrolysis: Acidic or basic conditions can be used, with reagents such as hydrochloric acid or sodium hydroxide.

Major Products Formed

Substitution Reactions: Products include tert-butyl 2-(2-azidoethoxy)acetate or tert-butyl 2-(2-thiocyanatoethoxy)acetate.

Hydrolysis: Products include 2-(2-chloroethoxy)acetic acid and tert-butanol.

Scientific Research Applications

Tert-butyl 2-(2-chloroethoxy)acetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Employed in the modification of biomolecules for studying biological pathways.

Medicine: Investigated for potential use in drug development and delivery systems.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-(2-chloroethoxy)acetate involves its reactivity with nucleophiles due to the presence of the chloro group. This reactivity allows it to participate in substitution reactions, leading to the formation of various derivatives. The ester group can also undergo hydrolysis, contributing to its versatility in chemical synthesis .

Comparison with Similar Compounds

Similar Compounds

Tert-butyl 2-(2-(2-chloroethoxy)ethoxy)acetate: Similar structure but with an additional ethoxy group, leading to different reactivity and applications.

Tert-butyl 2-(2-bromoethoxy)acetate: Contains a bromo group instead of a chloro group, affecting its reactivity in substitution reactions.

Uniqueness

Tert-butyl 2-(2-chloroethoxy)acetate is unique due to its specific reactivity profile, making it suitable for a wide range of chemical transformations. Its ability to undergo both substitution and hydrolysis reactions enhances its utility in various research and industrial applications .

Biological Activity

Tert-butyl 2-(2-chloroethoxy)acetate (C8H15ClO3) is an organic compound that has garnered attention in various fields of chemical and biological research. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential applications in medicinal chemistry.

This compound is characterized by its ester functional group, which plays a crucial role in its reactivity and biological interactions. The compound can be synthesized through various methods, typically involving the reaction of tert-butyl bromoacetate with 2-(2-chloroethoxy)ethanol under basic conditions. The general synthetic route includes:

- Reagents : Tert-butyl bromoacetate, 2-(2-chloroethoxy)ethanol, potassium tert-butoxide.

- Conditions : The reaction is usually carried out in dry toluene at room temperature, followed by purification to yield the desired product.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. The compound exhibits significant activity against both Gram-positive and Gram-negative bacteria, although the mechanisms differ due to the structural variations in their cell walls.

- Mechanism of Action : The antimicrobial activity is hypothesized to involve disruption of the bacterial cell wall synthesis or interference with membrane integrity. For instance, compounds with similar structures have been shown to inhibit lipid II synthesis, a crucial precursor for peptidoglycan formation in bacterial cell walls .

Antiproliferative Effects

This compound has also been investigated for its antiproliferative effects on cancer cell lines. In vitro studies demonstrated that the compound could inhibit cell growth in pancreatic cancer cells (KP4), with an effective concentration (EC50) comparable to established chemotherapeutic agents like metformin .

- Cell Viability Assays : These assays typically involve treating cancer cell lines with varying concentrations of the compound for 72 hours, followed by assessment using MTT or similar assays to determine cell viability.

Case Studies

- Antimicrobial Activity : A study examined the efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated that the compound inhibited bacterial growth effectively at low micromolar concentrations, suggesting potential as a therapeutic agent in treating infections caused by these pathogens .

- Cancer Research : In a recent investigation into the antiproliferative properties of related compounds, this compound was found to induce apoptosis in KP4 cells through mechanisms involving oxidative stress and DNA damage . This highlights its potential utility in cancer therapy.

Data Summary Table

| Property | Value/Description |

|---|---|

| Chemical Formula | C8H15ClO3 |

| Molecular Weight | 178.66 g/mol |

| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria |

| EC50 (Cancer Cell Lines) | Comparable to metformin |

| Mechanism of Action | Disruption of cell wall synthesis; induction of apoptosis |

Properties

IUPAC Name |

tert-butyl 2-(2-chloroethoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15ClO3/c1-8(2,3)12-7(10)6-11-5-4-9/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMVRQEMWJYRSNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40503040 | |

| Record name | tert-Butyl (2-chloroethoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40503040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73834-55-6 | |

| Record name | tert-Butyl (2-chloroethoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40503040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.